molecular formula C15H20N2O4S B268811 N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

Cat. No. B268811
M. Wt: 324.4 g/mol
InChI Key: WTFPLIVWVDZKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide, also known as TFPAC, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFPAC is a cyclopropane-based compound that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.

Mechanism of Action

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases. These enzymes and proteins are involved in various disease processes, including inflammation, cancer, and neurodegenerative diseases. By inhibiting their activity, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can potentially reduce the severity of these diseases.
Biochemical and Physiological Effects:
N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to protect neurons from oxidative stress and apoptosis, potentially leading to its use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes and proteins, making it a potentially useful tool for studying disease processes and potential therapeutic targets. However, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can also have off-target effects, leading to potential complications in experimental design. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide may have limited solubility in certain solvents, making it difficult to use in certain experimental setups.

Future Directions

There are several potential future directions for N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide research. One direction is the exploration of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide as a potential anti-cancer agent, either alone or in combination with other therapies. Additionally, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to fully explore the potential therapeutic applications of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.
Conclusion:
In conclusion, N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide is a cyclopropane-based compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has shown potential as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. Further research is needed to fully explore the potential therapeutic applications of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.

Synthesis Methods

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-(chloromethyl)tetrahydrofuran followed by the reaction with cyclopropanecarboxylic acid chloride. These methods have been optimized to produce high yields of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide.

Scientific Research Applications

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been studied extensively for its potential therapeutic applications, including its use as an anti-inflammatory agent, a cancer therapeutic agent, and a potential treatment for neurodegenerative diseases. N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, matrix metalloproteinases, and histone deacetylases, which are involved in various disease processes.

properties

Product Name

N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C15H20N2O4S/c18-15(11-3-4-11)17-12-5-7-14(8-6-12)22(19,20)16-10-13-2-1-9-21-13/h5-8,11,13,16H,1-4,9-10H2,(H,17,18)

InChI Key

WTFPLIVWVDZKMU-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3

Origin of Product

United States

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